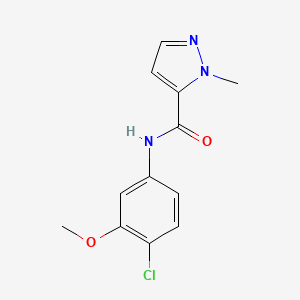
1-(4-bromophenyl)-N-(2,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(4-bromophenyl)-N-(2,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonamide, also known as BPTM, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPTM is a sulfonamide derivative that exhibits potent inhibitory activity against specific enzymes and has been studied for its potential use in various biological and medicinal applications.
Mechanism of Action
1-(4-bromophenyl)-N-(2,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonamide inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate ions. This inhibition leads to a decrease in the concentration of bicarbonate ions, which can have various physiological effects, including the reduction of intraocular pressure.
Biochemical and Physiological Effects
1-(4-bromophenyl)-N-(2,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonamide has been shown to exhibit various biochemical and physiological effects, including the reduction of intraocular pressure, the inhibition of tumor cell growth, and the prevention of bone resorption. It has also been studied for its potential use in the treatment of various diseases, including glaucoma, osteoporosis, and cancer.
Advantages and Limitations for Lab Experiments
1-(4-bromophenyl)-N-(2,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonamide has several advantages for laboratory experiments, including its potent inhibitory activity against carbonic anhydrase and its potential use in various biological and medicinal applications. However, 1-(4-bromophenyl)-N-(2,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonamide also has some limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.
Future Directions
There are several future directions for the study of 1-(4-bromophenyl)-N-(2,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonamide, including the development of more potent and selective inhibitors of carbonic anhydrase, the investigation of its potential use in the treatment of various diseases, and the development of new synthetic methods for the production of 1-(4-bromophenyl)-N-(2,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonamide and its derivatives. Additionally, further studies are needed to determine the efficacy and safety of 1-(4-bromophenyl)-N-(2,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonamide in vivo and to elucidate its mechanism of action in various physiological processes.
Synthesis Methods
1-(4-bromophenyl)-N-(2,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonamide can be synthesized using a variety of methods, including the reaction of 4-bromoaniline with 2,5-dimethyl-1,2,4-triazole-3-thiol in the presence of a suitable base. The reaction can be carried out using different solvents and conditions to achieve the desired yield and purity of the product.
Scientific Research Applications
1-(4-bromophenyl)-N-(2,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonamide has been extensively studied for its potential use as an enzyme inhibitor in various biological and medicinal applications. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption.
properties
IUPAC Name |
1-(4-bromophenyl)-N-(2,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O2S/c1-8-13-11(16(2)14-8)15-19(17,18)7-9-3-5-10(12)6-4-9/h3-6H,7H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPGTCWFXFUDOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)NS(=O)(=O)CC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzyl-3-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7679808.png)
![N-[methyl(propyl)sulfamoyl]propanamide](/img/structure/B7679830.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(2-thiophen-3-ylethyl)urea](/img/structure/B7679836.png)
![4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide](/img/structure/B7679838.png)
![3-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfonylmethyl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7679843.png)

![N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B7679864.png)
![2-[4-[(4-Methylquinazolin-2-yl)methoxy]phenoxy]ethanol](/img/structure/B7679866.png)
![Methyl 4-chloro-3-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)amino]-2-methylbenzoate](/img/structure/B7679872.png)
![2-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]-N-(1H-pyrrol-2-ylmethyl)acetamide](/img/structure/B7679886.png)

![4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide](/img/structure/B7679902.png)
![N-[1-[(3-chloro-4-methylphenyl)methyl]piperidin-4-yl]-N-methylethanesulfonamide](/img/structure/B7679909.png)
